molecular formula C13H19N3O2S B13954886 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13954886
M. Wt: 281.38 g/mol
InChI Key: HQRSFLCZMNXEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that features a pyrrolidine ring bonded to a pyrazine ring through a sulfur atom

Preparation Methods

The synthesis of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrazine-2-thiol with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the pyrrolidine derivative. The tert-butyl ester group is introduced to protect the carboxylic acid functionality during the reaction .

Chemical Reactions Analysis

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group, yielding the free carboxylic acid.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar compounds include other pyrazine derivatives and pyrrolidine-based molecules. For example:

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrazine ring, a pyrrolidine ring, and a sulfur atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

tert-butyl 3-pyrazin-2-ylsulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-4-10(9-16)19-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3

InChI Key

HQRSFLCZMNXEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.